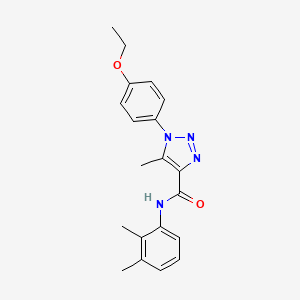
N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dimethyl and ethoxy substituents contributes to its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Case Studies :
- A study reported that related triazole derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines .
- Another investigation highlighted that compounds similar to this compound showed comparable efficacy to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- In Vitro Studies : Several derivatives demonstrated good inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
- Comparative Analysis : The activity was measured using the disk diffusion method and minimum inhibitory concentration (MIC) assays, with effective concentrations often lower than those of traditional antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Dimethyl | Enhances lipophilicity | |
| Ethoxy | Increases solubility | |
| Triazole Ring | Essential for activity |
This table summarizes how modifications to the compound's structure can influence its biological efficacy.
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Enhanced by the ethoxy group.
- Distribution : Lipophilicity aids in cellular uptake.
- Metabolism : Predicted to undergo metabolic transformations typical for triazoles.
Computer-aided drug design tools have indicated that the compound possesses an acceptable ADME profile conducive for further development as a therapeutic agent .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-17-11-9-16(10-12-17)24-15(4)19(22-23-24)20(25)21-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJOKXNKNXCJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














